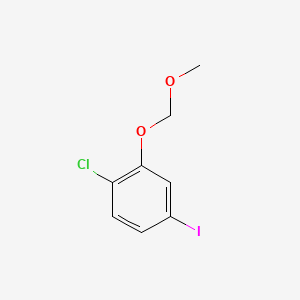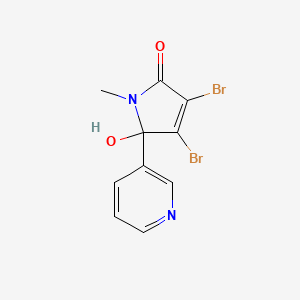
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is a heterocyclic compound that contains both pyridine and pyrrolone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . The reaction is carried out in water, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
化学反应分析
Types of Reactions
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3,4-dibromo-5-oxo-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Reduction: Formation of 3,4-dihydro-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
相似化合物的比较
Similar Compounds
Imidazopyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Indole Derivatives: Known for their biological activities and used in drug development.
Imidazole Containing Compounds: Widely used in various fields, including pharmaceuticals and materials science.
Uniqueness
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is unique due to its specific combination of bromine, hydroxyl, and pyrrolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
51068-13-4 |
|---|---|
分子式 |
C10H8Br2N2O2 |
分子量 |
347.99 g/mol |
IUPAC 名称 |
3,4-dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one |
InChI |
InChI=1S/C10H8Br2N2O2/c1-14-9(15)7(11)8(12)10(14,16)6-3-2-4-13-5-6/h2-5,16H,1H3 |
InChI 键 |
KTXPVEPIXXSNIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C1(C2=CN=CC=C2)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-6,8-dichloro-2-(3,4-dichlorophenyl)quinoline](/img/structure/B14018423.png)
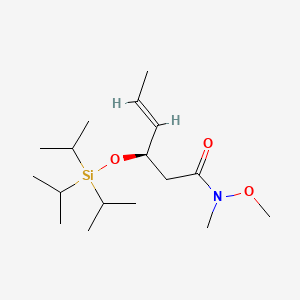
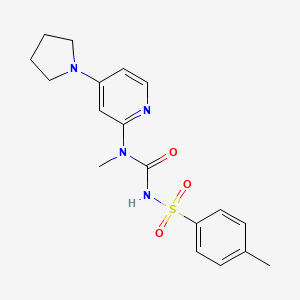

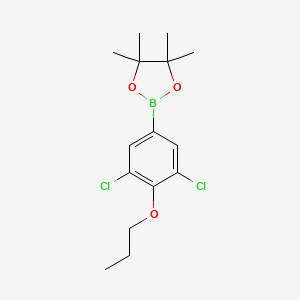
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
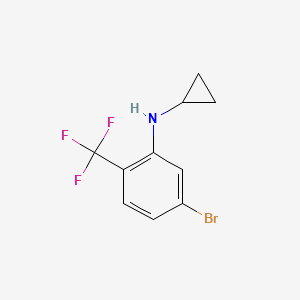
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)


